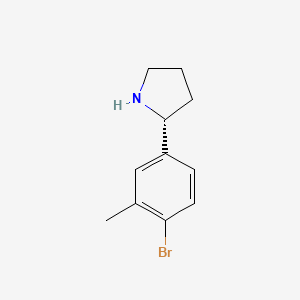![molecular formula C12H12BrNO2S B15237420 Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, and a methyl-substituted benzothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate typically involves the bromination of ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the thiazole ring to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Reduction: Formation of ethyl 2-(2-methylbenzo[D]thiazol-5-YL)acetate.
Oxidation: Formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of enzymes like monoamine oxidase (MAO) and as quorum sensing inhibitors.
Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate depends on its specific application. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on the nervous system. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate can be compared with other benzothiazole derivatives such as:
Ethyl 2-chloro-2-(2-methylbenzo[D]thiazol-5-YL)acetate: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
Ethyl 2-bromo-2-(benzo[D]thiazol-5-YL)acetate: Lacks the methyl group, which may affect its steric and electronic properties.
Ethyl 2-bromo-2-(2-ethylbenzo[D]thiazol-5-YL)acetate: Contains an ethyl group instead of a methyl group, which may influence its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12BrNO2S |
|---|---|
Molekulargewicht |
314.20 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-(2-methyl-1,3-benzothiazol-5-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2S/c1-3-16-12(15)11(13)8-4-5-10-9(6-8)14-7(2)17-10/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
VCBWPAOURCXVDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)


![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)



![(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237424.png)
